![molecular formula C12H18O5S2Si B14394487 2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone CAS No. 89414-27-7](/img/structure/B14394487.png)
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethylsilyl group, which imparts specific reactivity and stability to the molecule. It is used in various scientific research applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-trimethylsilylethanol with a suitable benzodithiole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Wirkmechanismus
The mechanism by which 2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound may also interact with biological molecules, altering their function and activity through covalent modification or binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Known for its use in protecting hydroxyl groups during synthesis.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Utilized in esterification reactions without the need for external promoters.
Uniqueness
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone stands out due to its specific combination of a benzodithiole core with a trimethylsilyl group, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical control and selectivity.
Eigenschaften
CAS-Nummer |
89414-27-7 |
|---|---|
Molekularformel |
C12H18O5S2Si |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
trimethyl-[2-[(1,1,3,3-tetraoxo-1λ6,3λ6-benzodithiol-2-yl)oxy]ethyl]silane |
InChI |
InChI=1S/C12H18O5S2Si/c1-20(2,3)9-8-17-12-18(13,14)10-6-4-5-7-11(10)19(12,15)16/h4-7,12H,8-9H2,1-3H3 |
InChI-Schlüssel |
KZGJGZVZPBEQDU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC1S(=O)(=O)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


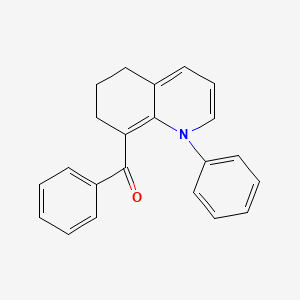
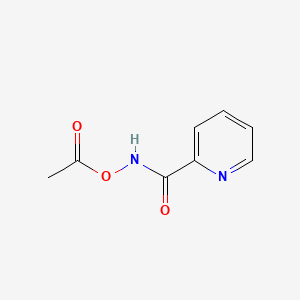
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
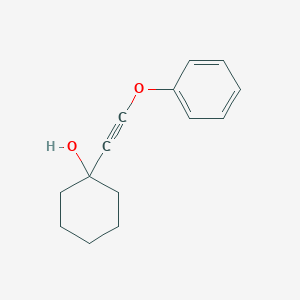
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
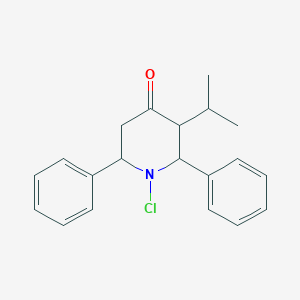
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine](/img/structure/B14394460.png)
![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
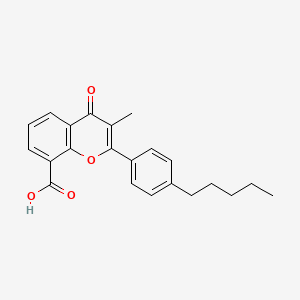
![4-[(4-Nitrophenoxy)methyl]benzamide](/img/structure/B14394495.png)
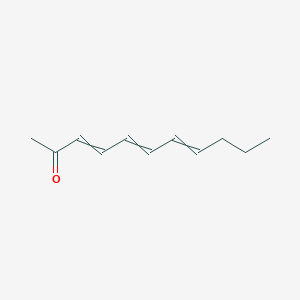
![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
